Home > Products > Screening Compounds P5872 > methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate
methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate -

methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate

Catalog Number: EVT-4544750
CAS Number:
Molecular Formula: C17H16ClNO4
Molecular Weight: 333.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-5-chloro-2-methoxy-N-[(4-substituted-2-morpholinyl)methyl]benzamides

  • Compound Description: This series of compounds are benzamide derivatives with variations at the N-4 position of the morpholine ring, including alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups. They were investigated for their gastrokinetic activity, specifically their effects on gastric emptying. Some derivatives, particularly those with specific N-4 substituents like isopropyl, isoamyl, neopentyl, 3-(4-chlorophenoxy)-propyl, or pyridylmethyl, demonstrated potent in vivo gastric emptying activity [].

4-Amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)

  • Compound Description: This compound exhibited potent in vivo gastric emptying activity, comparable to the reference compound AS-4370, in various animal models []. Additionally, unlike some other related compounds, 57b did not show dopamine D2 receptor antagonistic activity.

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide (3a)

  • Compound Description: This compound served as a basis for further structural modification to explore the structure-activity relationship for gastroprokinetic activity. Replacement of the morpholine oxygen with other atoms like sulfur, nitrogen, and carbon in compounds 3b-e generally retained potent gastric emptying activity [].

N-(4-Benzyl-3-morpholinyl)methylbenzamide (5a) and Analogues (5b-e)

    N-(4-benzyl-3-morpholinyl)ethylbenzamide (8)

    • Compound Description: This compound showed potent gastric emptying activity, comparable to the related compound 3a []. It highlights that while the location of the alicyclic nitrogen in the morpholine ring seems less crucial, the direction of the N-benzyl group significantly influences the gastric emptying activity.

    Benzamides 6a-e (Seven-Membered Heteroalicycles)

    • Compound Description: This series of compounds, characterized by the presence of seven-membered heteroalicyclic rings, exhibited relatively potent gastric emptying activity []. This finding suggested that the size of the alicyclic ring could be modified to some extent without completely abolishing the desired activity.

    4-Amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide (3) and 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(5-oxo-2-morpholinyl)methyl analogue (4)

    • Compound Description: These compounds were synthesized to confirm the structures of minor metabolites of mosapride, a gastroprokinetic agent []. While they are structurally similar to mosapride, their serotonin-4 receptor binding affinity was found to be lower.

    ML10302 (2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate) and SR59768 (2-[(3S)-3-Hydroxypiperidino]ethyl 4-amino-5-chloro-2-methoxybenzoate)

    • Compound Description: These compounds are selective 5-hydroxytryptamine-4 (5-HT4) receptor agonists with minimal affinity for 5-HT3 receptors []. They demonstrated potent prokinetic effects in the canine duodenum and jejunum, similar to cisapride, by activating 5-HT4 and muscarinic receptors. Importantly, unlike cisapride, these compounds did not exhibit any cardiac side effects in the study.

    N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (23)

    • Compound Description: This compound, designed as a potential neuroleptic, exhibited significantly enhanced activity compared to metoclopramide []. It belongs to a series of linear alkane-1,2-diamine benzamide analogues of metoclopramide.

    cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2, 55)

    • Compound Description: This compound demonstrated potent neuroleptic activity, significantly higher than haloperidol and metoclopramide []. It also displayed a favorable ratio of antistereotypic activity to cataleptogenicity compared to the reference drugs. This compound emerged as the most potent within a series of benzamides incorporating cyclic alkane-1,2-diamines.

    3-[(4-Amino-5-chloro-2-ethoxybenzamido)methyl]pyrrolo[2,1-c][1,4]oxazin-5-ium Chloride Monohydrate

    • Compound Description: This compound is a novel derivative of mosapride, a pharmaceutical compound known for its gastrointestinal prokinetic activity [].

    (S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide

    • Compound Description: This compound exhibited potent serotonin-3 (5-HT3) receptor antagonist activity, as evidenced by its high affinity for 5-HT3 receptors (Ki = 0.051 nM) [, ]. It demonstrated significant antagonistic activity against the von Bezold-Jarisch reflex in rats, suggesting its potential as an antiemetic agent.

    Properties

    Product Name

    methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate

    IUPAC Name

    methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate

    Molecular Formula

    C17H16ClNO4

    Molecular Weight

    333.8 g/mol

    InChI

    InChI=1S/C17H16ClNO4/c1-10-12(17(21)23-3)5-4-6-14(10)19-16(20)13-9-11(18)7-8-15(13)22-2/h4-9H,1-3H3,(H,19,20)

    InChI Key

    RWPZPKUBIDVMMV-UHFFFAOYSA-N

    SMILES

    CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C(=O)OC

    Canonical SMILES

    CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C(=O)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.